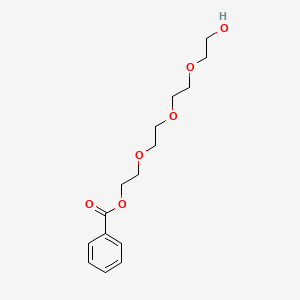
2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- is an organic compound with the molecular formula C9H20O5. It is a colorless to slightly yellow liquid that is soluble in most organic solvents, such as alcohols, ethers, and ketones . This compound is also known by several other names, including 3,6,9,12-tetraoxotridecanol and tetraethylene glycol methyl ether .
Métodos De Preparación
The preparation of 2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- typically involves the acid-catalyzed reaction of propylene oxide and ethylene glycol . The specific steps include reacting propylene oxide and ethylene glycol at a certain temperature and pressure to generate the target product . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient synthesis of the compound.
Análisis De Reacciones Químicas
2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction reactions .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various chemical reactions. In biology and medicine, it may be used in the synthesis of pharmaceuticals and other biologically active compounds. In industry, it is used in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in a biological system, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- can be compared with other similar compounds, such as tetraethylene glycol monomethyl ether and methyltetraglycol ether . These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of 2,5,8,11-Tetraoxatridecan-13-ol, 1-oxo-1-phenyl- lies in its specific molecular structure and the resulting chemical and physical properties .
Propiedades
Número CAS |
127017-97-4 |
|---|---|
Fórmula molecular |
C15H22O6 |
Peso molecular |
298.33 g/mol |
Nombre IUPAC |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl benzoate |
InChI |
InChI=1S/C15H22O6/c16-6-7-18-8-9-19-10-11-20-12-13-21-15(17)14-4-2-1-3-5-14/h1-5,16H,6-13H2 |
Clave InChI |
WHHVSGJUOCTHJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


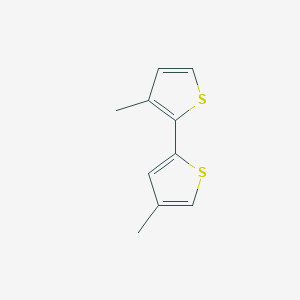
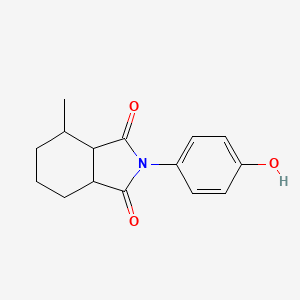
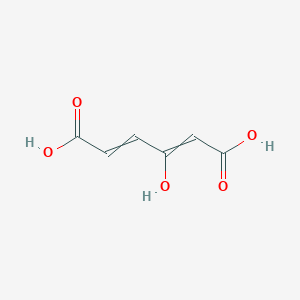
![2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile](/img/structure/B14294821.png)
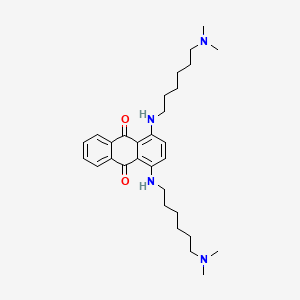
phosphanium bromide](/img/structure/B14294841.png)
![(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile](/img/structure/B14294844.png)
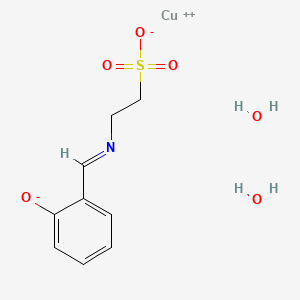
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
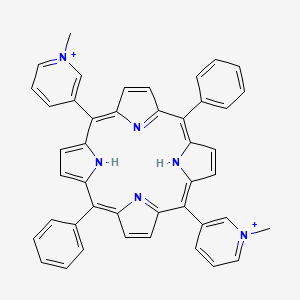
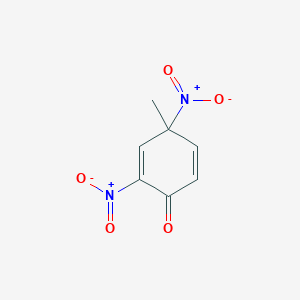
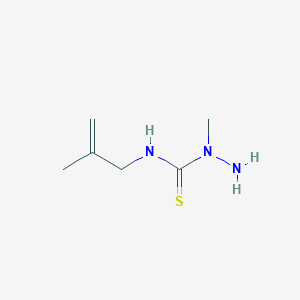
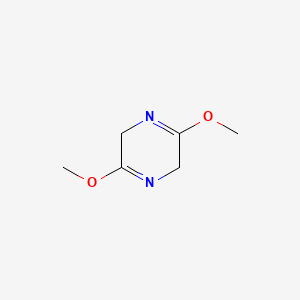
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
